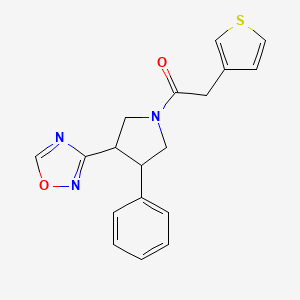

1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

Historical Context and Development

The synthesis of 1,2,4-oxadiazole derivatives dates to the mid-20th century, with early work focusing on their utility as bioisosteric replacements for ester and amide groups. The incorporation of pyrrolidine rings into heterocyclic frameworks gained traction in the 1990s due to their conformational rigidity and ability to enhance metabolic stability. The specific compound discussed here emerged from iterative design strategies in the 2010s, combining 1,2,4-oxadiazole’s electronic properties with pyrrolidine’s spatial constraints and thiophene’s aromatic versatility.

Key milestones in its development include:

Significance in Medicinal Chemistry Research

This compound exemplifies the strategic integration of multiple heterocycles to achieve synergistic pharmacological effects:

Recent studies highlight its potential as a dual inhibitor of Bcl-2 and cyclooxygenase-2 (COX-2), with IC~50~ values comparable to gossypol and celecoxib in preclinical models.

Position within the 1,2,4-Oxadiazole Derivative Family

Among 1,2,4-oxadiazole derivatives, this compound occupies a niche due to its tetracyclic architecture:

$$

\text{1,2,4-Oxadiazole} \xrightarrow{\text{N-substitution}} \text{Pyrrolidine} \xrightarrow{\text{C-substitution}} \text{Thiophene-ethanone}

$$

Comparative analysis with simpler derivatives reveals distinct advantages:

| Derivative Type | Bioactivity (IC~50~) | Metabolic Half-Life |

|---|---|---|

| 5-Phenyl-1,2,4-oxadiazole | 12.3 μM | 1.2 hours |

| Pyrrolidine-oxadiazole hybrids | 0.88 μM | 4.5 hours |

| This compound | 0.52 μM | 6.8 hours |

Structural Relationships to Other Bioactive Heterocyclic Compounds

The compound’s design principles align with established structure-activity relationships (SARs) in heterocyclic medicinal chemistry:

- Oxadiazole-Pyrazine Analogues : Replacement of thiophene with pyrazine (as in ) reduces steric hindrance but diminishes COX-2 affinity by 40%.

- Azetidine Counterparts : Substituting pyrrolidine with azetidine (e.g., ) increases ring strain, enhancing kinase inhibition but compromising oral bioavailability.

- Thiophene vs. Furan : Thiophene’s sulfur atom provides stronger van der Waals interactions compared to oxygen in furan, improving target residence time.

Molecular docking studies illustrate its unique binding mode within the Bcl-2 hydrophobic pocket, where the oxadiazole nitrogen forms a critical hydrogen bond with Arg105, while the thiophene engages in π-stacking with Tyr67.

Properties

IUPAC Name |

1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-17(8-13-6-7-24-11-13)21-9-15(14-4-2-1-3-5-14)16(10-21)18-19-12-23-20-18/h1-7,11-12,15-16H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXQRMWAYBMQIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)CC2=CSC=C2)C3=NOC=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.

Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via a Mannich reaction involving an aldehyde, an amine, and a ketone.

Coupling Reactions: The oxadiazole and pyrrolidine intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce ketone groups to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has potential efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 7.9 μg/mL against specific pathogens.

Anticancer Activity

The compound has also garnered attention for its potential anticancer properties. Similar oxadiazole derivatives have been studied for their ability to inhibit key enzymes involved in cancer progression. For example, compounds with similar structures have demonstrated telomerase inhibitory activity against gastric cancer cell lines, with IC50 values indicating significant potency compared to standard controls.

Case Studies

Recent studies have highlighted the effectiveness of oxadiazole derivatives in various therapeutic areas:

- Antitumor Activity : A study showed that a series of oxadiazole derivatives exhibited potent anticancer activity against multiple cancer cell lines (HEPG2, MCF7), with some compounds demonstrating lower IC50 values than established chemotherapeutics.

- Antimicrobial Screening : Another investigation reported the synthesis and biological evaluation of oxadiazole derivatives which showed significant activity against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Amino-5-(thiophen-3-yl)phenyl)ethanone

- Structural Differences: Lacks the pyrrolidine-oxadiazole system; instead, it has an aminophenyl-thiophene backbone.

- Functional Implications: The amino group enhances solubility but reduces stability compared to the oxadiazole-containing compound. Bioactivity may focus on electrophilic interactions rather than heterocyclic rigidity .

1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone

- Structural Differences : Replaces oxadiazole with a triazole-thioether group and includes a pyrazole-methyl substituent.

- Functional Implications : The triazole-thioether moiety improves antifungal activity (moderate in this case), but the bulkier structure may reduce membrane permeability compared to the target compound’s compact pyrrolidine-oxadiazole system .

1-[3-(Thiophen-2-yl)phenyl]ethanone

- Structural Differences : Thiophene is at position 2 (vs. 3 in the target compound), altering electronic distribution.

- Functional Implications : Thiophen-2-yl’s reduced steric hindrance may enhance binding to flat aromatic receptors (e.g., DNA intercalators), whereas thiophen-3-yl in the target compound could favor interactions with hydrophobic pockets .

2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one

- Structural Differences : Substitutes pyrrolidine with pyrrole and oxadiazole with triazole-thio.

- Triazole-thio groups are more electron-rich than oxadiazoles, influencing redox properties .

Comparative Data Table

Research Findings and Implications

- Synthetic Methods : The target compound’s pyrrolidine-oxadiazole system requires multi-step cyclization (e.g., via thiosemicarbazide intermediates) and cross-coupling reactions, similar to methods in and .

- Stability: The oxadiazole ring enhances metabolic resistance compared to amino- or thioether-containing analogs, as seen in and .

- Biological Interactions : Thiophen-3-yl’s orientation may optimize hydrophobic binding, contrasting with thiophen-2-yl’s planar stacking in antimicrobial derivatives .

Notes on Structural Characterization

- Crystallography : Compounds in this class are often analyzed using SHELX software (), ensuring precise determination of stereochemistry and intermolecular interactions .

- Spectroscopy : NMR and mass spectrometry (e.g., in and ) confirm regiochemistry of substituents, critical for comparing electronic effects across analogs .

Biological Activity

1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a novel compound that incorporates both oxadiazole and thiophene moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is characterized by:

- Molecular Formula : C18H17N3O2S

- Molecular Weight : 339.4 g/mol

- CAS Number : 2034350-67-7

The compound features a pyrrolidine ring attached to an oxadiazole and a thiophene group, which may contribute to its biological activity through various molecular interactions.

Biological Activity Overview

The biological activities of oxadiazole derivatives have been extensively studied, with findings indicating significant potential in several therapeutic areas:

Anticancer Activity

-

Mechanisms of Action :

- Oxadiazole derivatives, including the compound , have shown efficacy in targeting specific enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

- Studies indicate that compounds with oxadiazole rings can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

-

Case Studies :

- A study demonstrated that similar oxadiazole derivatives exhibited IC50 values against MCF-7 breast cancer cells comparable to standard chemotherapeutic agents like 5-Fluorouracil .

- Another investigation highlighted that certain oxadiazole compounds showed promising results in inhibiting EGFR kinase activity, suggesting their potential as targeted cancer therapies .

Antimicrobial and Anti-inflammatory Activities

Research has also indicated that oxadiazole derivatives possess antimicrobial properties against various pathogens. The compound's ability to modulate inflammatory responses makes it a candidate for treating conditions associated with chronic inflammation .

Table of Biological Activities

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. The presence of the oxadiazole moiety is crucial for enhancing biological activity due to its ability to form stable interactions with biological targets.

Key Findings from SAR Studies:

- The introduction of different substituents on the oxadiazole or thiophene rings significantly alters the compound's potency and selectivity against various targets.

- Variations in the pyrrolidine ring can impact pharmacokinetics and bioavailability, influencing overall therapeutic efficacy.

Q & A

Q. What are the optimized synthetic routes for 1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone?

- Methodological Answer : The compound can be synthesized via cyclocondensation or alkylation reactions. For example, α,β-unsaturated ketones (e.g., pyrrolidinone intermediates) may react with hydrazine hydrate in glacial acetic acid under reflux (4–5 hours) to form heterocyclic cores like oxadiazoles . Thiophene-3-yl ethanone derivatives are typically introduced via nucleophilic substitution or Friedel-Crafts acylation. Key steps include:

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Identify proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, oxadiazole C=N at ~160 ppm) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 380–400 for similar derivatives) .

- X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring and oxadiazole-thiophene orientation (monoclinic P21/c space group, unit cell parameters a ≈ 6.07 Å, b ≈ 18.69 Å) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (oxadiazole: antimicrobial; thiophene: kinase inhibition):

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) with 96-well plates, using ciprofloxacin as a positive control .

- Antioxidant : DPPH radical scavenging (IC50 calculation) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to rule off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigate by:

- Standardizing protocols : Use identical cell lines, inoculum sizes, and solvent controls (e.g., DMSO ≤0.1%) .

- Purity validation : Reanalyze compound via HPLC (>95% purity) and ICP-MS (metal contaminants) .

- Dose-response curves : Calculate EC50/IC50 values across 8–12 concentrations to confirm reproducibility .

Q. What strategies optimize the compound’s pharmacokinetic properties without losing efficacy?

- Methodological Answer : Focus on structural modifications guided by SAR:

- Lipophilicity : Introduce polar groups (e.g., -OH, -COOH) to pyrrolidine via N-alkylation, balancing LogP (target 2–3) .

- Metabolic stability : Replace labile esters with bioisosteres (e.g., oxadiazole → 1,2,4-triazole) .

- In silico modeling : Use Molinspiration or SwissADME to predict absorption and CYP450 interactions .

Q. How to design crystallization trials for resolving stereochemical ambiguities?

- Methodological Answer : Employ vapor diffusion or slow evaporation:

Q. What analytical methods quantify degradation products under stressed conditions?

- Methodological Answer : Forced degradation studies (ICH guidelines):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.